molecular formula C6H5BrN2O2 B11891440 5-Bromo-2-methoxypyrimidine-4-carbaldehyde CAS No. 1260883-25-7

5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Cat. No.: B11891440
CAS No.: 1260883-25-7
M. Wt: 217.02 g/mol
InChI Key: DUIGWYHSTWDROJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyrimidine-4-carbaldehyde: is an organic compound with the molecular formula C6H5BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methoxy groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde typically involves the bromination of 2-methoxypyrimidine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent for the formylation step.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-methoxypyrimidine-4-carbaldehyde can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: The compound is explored for its potential in drug discovery and development, particularly as a precursor for molecules with biological activity.

Industry: In the chemical industry, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde depends on its specific application. In general, the compound can act as an electrophile in substitution reactions due to the presence of the bromine atom. The aldehyde group can participate in various nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyrimidine
  • 2-Methoxypyrimidine-4-carbaldehyde
  • 5-Bromo-4-methylpyrimidine

Uniqueness: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is unique due to the combination of bromine, methoxy, and aldehyde functional groups on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

1260883-25-7

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-2-methoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H5BrN2O2/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,1H3

InChI Key

DUIGWYHSTWDROJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)C=O)Br

Origin of Product

United States

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